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Get Quote

The table below summarizes the key chemical characteristics of Fmoc-Dbz(o-Alloc)-OH:

Property Description

IUPAC Name Fmoc-(ortho-Alloc)-diaminobenzoic acid; N-(9-Fluorenylmethoxycarbonyl)-3-
[(allyloxycarbonyl)amino]-4-aminobenzoic acid [1]

CAS Number 2143465-53-4 [1]

Molecular
Formula

C₂₆H₂₂N₂O₆ [1]

Molecular
Weight

458.4 g/mol [1]

Core
Structure

A 3,4-diaminobenzoic acid (Dbz) core where one amine is protected with an

Allyloxycarbonyl (Alloc) group and the other is protected with a
Fluorenylmethoxycarbonyl (Fmoc) group [2].

This compound addresses a significant challenge in Fmoc-SPPS: the synthesis of peptide thioesters.

Standard Fmoc chemistry uses bases that destroy thioesters. The Dbz linker provides a workaround by being

incorporated into the peptide chain during synthesis and later converted into a thioester after cleavage [2].
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The Problem and Its Solution

The native, unprotected Dbz linker has two adjacent amine groups. During peptide chain elongation, both

amines can be acylated, leading to branched side products and reduced yield of the desired peptide [2].

The Problem: Over-acylation - This is particularly problematic when synthesizing glycine-rich
sequences or long, challenging peptides. The flexible, small glycine residue provides minimal steric
hindrance, making the second amine on Dbz more susceptible to unintended coupling, creating a

"ladder" of branched impurities [2].
The Solution: Orthogonal Protection - Fmoc-Dbz(o-Alloc)-OH solves this by reversibly protecting

one of the Dbz amines with the Alloc group. This group is stable to the standard basic conditions
(piperidine) used to remove the Fmoc group during synthesis but can be removed orthogonally with a

palladium catalyst after the peptide assembly is complete [2]. This ensures that only one amine is
available for the initial peptide coupling, preventing branching.

Detailed Mechanism and Workflow

The following diagram illustrates the key steps involved in using Fmoc-Dbz(o-Alloc)--OH for peptide

thioester synthesis:
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Start: Fmoc-Dbz(o-Alloc)-OH
loaded on resin

1. Standard Fmoc-SPPS
(Alloc group remains stable)

2. Peptide Assembly Complete
(Alloc group is still on)

3. Orthogonal Deprotection
Pd(0) removes Alloc group

4. Activate with p-Nitrophenyl Chloroformate
Forms N-acyl-benzimidazolinone (Nbz)

5. Cleavage & Thiolysis
TFA cleaves peptide;

Thiol converts Nbz to thioester

Click to download full resolution via product page

The workflow after synthetic assembly involves specific chemical transformations [2]:

Orthogonal Deprotection: After the full peptide sequence is assembled on the Dbz linker, the Alloc

group is selectively removed using a palladium(0) catalyst like
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger like

phenylsilane. This reveals the second, previously protected, amine group.
Activation to Nbz: The free amine is reacted with p-nitrophenyl chloroformate (4-NPCF) to form an

N-acyl-benzimidazolinone (Nbz) intermediate, also known as an N-acylurea.
Thioester Formation: The Nbz peptide is then cleaved from the resin and subjected to thiolysis. In

the presence of a thiol (e.g., 4-mercaptophenylacetic acid, MPAA) and under ligation conditions, the
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Nbz group is efficiently converted to the corresponding peptide thioester.

Application Data from Literature

Research demonstrates the critical advantage of using the protected linker. A study compared the synthesis of

a challenging, glycine-rich peptide (sequence: SGRGKGGKGLGKGG) using both protected and

unprotected Dbz approaches [2].

Synthesis Method Result

Unprotected Dbz
Linker

Formation of significant side products due to over-acylation of the second Dbz
amine, leading to a complex mixture of branched peptides [2].

Fmoc-Dbz(o-
Alloc)-OH

Elimination of branched side products; a much cleaner and more efficient
synthesis was achieved [2].

Research Applications and Protocols

This linker is essential in advanced peptide and protein science:

Native Chemical Ligation (NCL): It is the starting point for generating peptide thioesters, which are
one of the two required fragments for NCL, enabling the synthesis of full-length proteins [2] [3].

Convergent Hybrid Phase Ligation (CHP-NCL): It is used as a "crypto-thioester" handle in
sophisticated strategies where peptide segments are first assembled on solid support into larger

blocks, which are then ligated in solution. This was successfully applied in the total chemical
synthesis of the 212-residue linker histone H1.2 [3].

Example Synthesis Protocol Snippet [2] [3]:

Resin: Rink Amide MBHA resin.
Coupling Cycle: Deprotection with 20% piperidine (2 × 5 min), followed by coupling with

HCTU/DIEA/Fmoc-AA (4:8.8:4.4 equiv) for 30 minutes.
Alloc Deprotection: Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ and phenylsilane in

DCM under inert atmosphere (2-3 × 1 h).
Nbz Formation: Treat with p-nitrophenyl chloroformate (4-NPCF) and DIEA in DCM or DMF.
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Cleavage & Thiolysis: Cleave from resin with standard TFA cocktail, then incubate with a thiol (e.g.,

MPAA) in ligation buffer to generate the thioester.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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